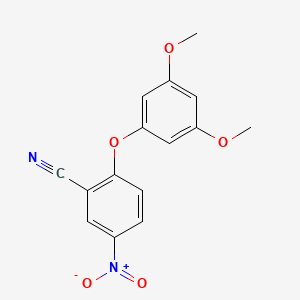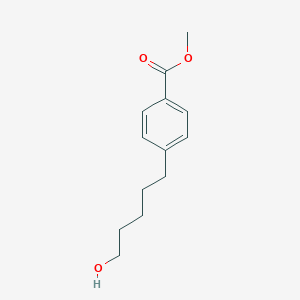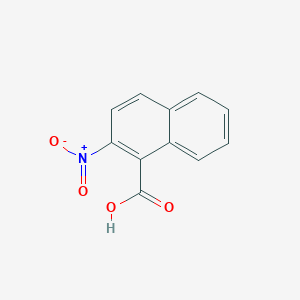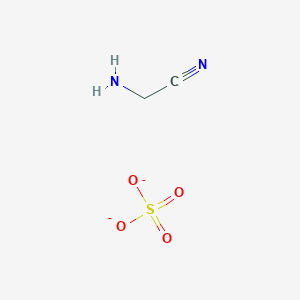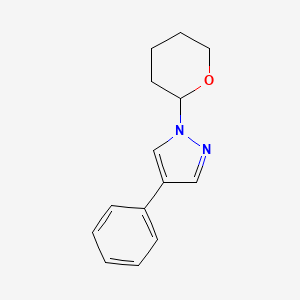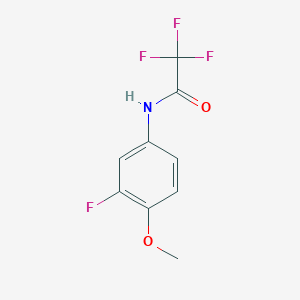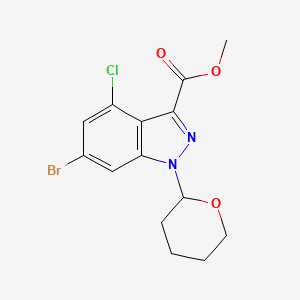
Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a bromine and chlorine atom, a tetrahydropyran ring, and an indazole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the bromination and chlorination of a tetrahydropyran derivative, followed by the formation of the indazole ring through cyclization reactions. The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds include other indazole derivatives and tetrahydropyran-containing molecules. Examples include:
- 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid
- 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxamide
Uniqueness
What sets Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various research applications .
特性
分子式 |
C14H14BrClN2O3 |
|---|---|
分子量 |
373.63 g/mol |
IUPAC名 |
methyl 6-bromo-4-chloro-1-(oxan-2-yl)indazole-3-carboxylate |
InChI |
InChI=1S/C14H14BrClN2O3/c1-20-14(19)13-12-9(16)6-8(15)7-10(12)18(17-13)11-4-2-3-5-21-11/h6-7,11H,2-5H2,1H3 |
InChIキー |
MFLDOHIFGGXOAG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NN(C2=C1C(=CC(=C2)Br)Cl)C3CCCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


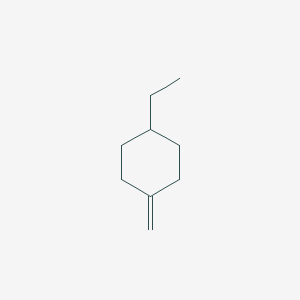
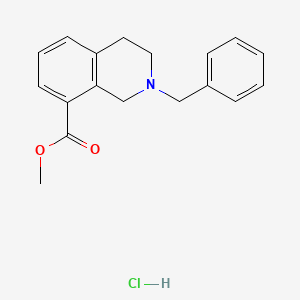
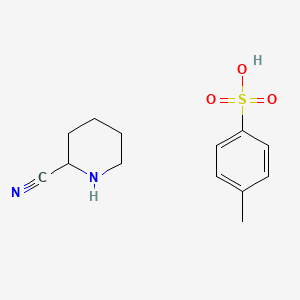
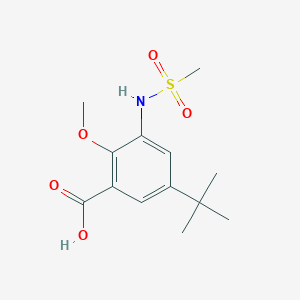
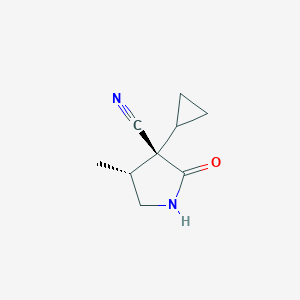
![3-[3-Methyl-2-oxo-4-(4-oxopiperidin-1-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13899131.png)
![Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
